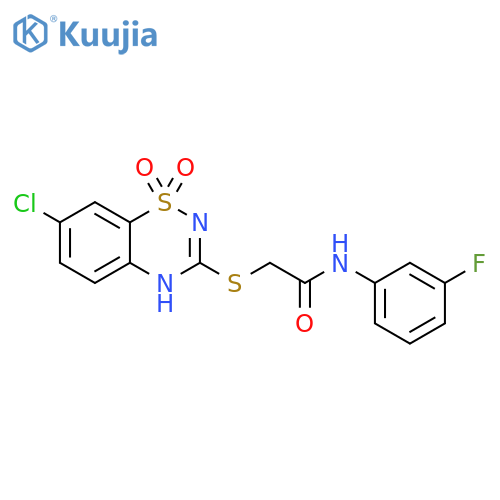

Cas no 899944-39-9 (2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide)

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-[(7-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-fluorophenyl)-

- 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide

-

- インチ: 1S/C15H11ClFN3O3S2/c16-9-4-5-12-13(6-9)25(22,23)20-15(19-12)24-8-14(21)18-11-3-1-2-10(17)7-11/h1-7H,8H2,(H,18,21)(H,19,20)

- InChIKey: HVHGHGOLZJGEBP-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(F)=C1)(=O)CSC1NC2=CC=C(Cl)C=C2S(=O)(=O)N=1

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2700-0133-5μmol |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-40mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-1mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-50mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-20mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-10μmol |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-5mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-75mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-10mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2700-0133-30mg |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

899944-39-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

6. Book reviews

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamideに関する追加情報

Introduction to 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899944-39-9)

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide, identified by the CAS number 899944-39-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiadiazine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the chloro substituent, dioxo moiety, and sulfanyl group contributes to its unique chemical properties and potential therapeutic applications.

The benzothiadiazin-3-yl core of this molecule is a key feature that influences its reactivity and interaction with biological targets. Benzothiadiazines are well-documented for their role in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer agents. The specific arrangement of atoms in this structure allows for selective binding to biological receptors, making it a valuable scaffold for drug design.

One of the most compelling aspects of 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide is its potential as a lead compound in the development of novel therapeutics. Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and metabolic stability. The incorporation of a 3-fluorophenyl group in this molecule not only improves its pharmacokinetic profile but also modulates its interactions with biological targets.

Research in the last decade has demonstrated that benzothiadiazine derivatives exhibit remarkable potential in modulating enzyme activity and receptor binding. For instance, studies have shown that compounds with similar structures can inhibit kinases and other enzymes involved in cancer progression. The sulfanyl-N-acetamide moiety in this compound further enhances its ability to interact with biological targets by providing additional binding sites and improving solubility.

The synthesis of 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the chloro substituent and the dioxo group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and controlled oxidation processes, are often employed to achieve the desired molecular structure.

In terms of biological activity, preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The fluorophenyl group is particularly noteworthy for its ability to enhance binding affinity and reduce metabolic degradation. This makes 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide a promising candidate for further investigation in preclinical models.

The pharmaceutical industry has been increasingly interested in developing drugs based on heterocyclic structures due to their diverse biological activities and favorable pharmacokinetic properties. Benzothiadiazines are no exception and have been extensively studied for their potential applications in treating various diseases. The unique combination of functional groups in 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide makes it an attractive candidate for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet-lab experiments. This has significantly accelerated the drug discovery process by allowing scientists to prioritize promising candidates based on their predicted interactions with biological targets. 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide has been subjected to virtual screening studies to identify potential therapeutic applications.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence can significantly alter the pharmacological properties of a molecule by affecting its solubility, metabolic stability, and binding affinity. In 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide, the fluorophenyl group is strategically positioned to maximize these benefits while maintaining structural integrity.

Ongoing research aims to explore the full potential of this compound by investigating its interactions with various biological targets and assessing its safety profile in preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. The development of novel therapeutics based on well-characterized scaffolds like benzothiadiazines holds great promise for addressing unmet medical needs.

In conclusion,2-(7-chloro-1,1-dioxo-4H-lambda6;2;4-benzothiadiazin;3;yla)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899944;39;9) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features make it an attractive candidate for further research and development, underscoring its importance as a lead compound in modern drug discovery efforts.

899944-39-9 (2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide) 関連製品

- 1021228-64-7(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide)

- 23341-91-5(5-Bromoisophthalic Acid)

- 2567497-13-4(1-(2-bromo-5-methylpyridin-3-yl)methanamine dihydrochloride)

- 15088-90-1(Benzamide,4-(1-methylethyl)-N-phenyl-)

- 2763886-35-5((3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol)

- 1203071-97-9(2-chloro-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide)

- 2137827-02-0(Benzene, 1-ethenyl-3-methoxy-5-nitro-)

- 2680733-68-8(benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate)

- 2411221-02-6(2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide)

- 396098-55-8(benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)